molecular formula C24H28N4O7S B14103674 2-[[5-[4-(Dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid

2-[[5-[4-(Dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid

Cat. No.: B14103674
M. Wt: 516.6 g/mol
InChI Key: HUFZQYCALCEHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NS 1209 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The compound is synthesized through a series of reactions, including condensation, cyclization, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

NS 1209 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions, particularly involving the sulfonyl group, can be carried out to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. .

Scientific Research Applications

Mechanism of Action

NS 1209 exerts its effects by antagonizing AMPA receptors, which are a type of glutamate receptor involved in fast synaptic transmission in the central nervous system. By blocking these receptors, NS 1209 inhibits the excitatory effects of glutamate, thereby providing neuroprotection and reducing neuronal excitability. This mechanism is particularly beneficial in conditions like epilepsy and stroke, where excessive neuronal activity can lead to damage .

Comparison with Similar Compounds

NS 1209 is unique among AMPA receptor antagonists due to its high selectivity and long-lasting effects. Similar compounds include:

    Allopregnanolone: A neurosteroid with similar neuroprotective properties.

    Brivaracetam: An antiepileptic drug with a different mechanism of action but similar therapeutic applications.

    Ganaxolone: Another neurosteroid used in the treatment of epilepsy.

    Selurampanel: An AMPA receptor antagonist with similar pharmacological effects

Properties

Molecular Formula

C24H28N4O7S

Molecular Weight

516.6 g/mol

IUPAC Name

2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-3-hydroxybutanoic acid

InChI

InChI=1S/C24H28N4O7S/c1-13(29)22(24(31)32)35-26-21-18-11-17(14-5-7-15(8-6-14)36(33,34)27(2)3)16-9-10-28(4)12-19(16)20(18)25-23(21)30/h5-8,11,13,22,29H,9-10,12H2,1-4H3,(H,31,32)(H,25,26,30)

InChI Key

HUFZQYCALCEHMB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)ON=C1C2=C(C3=C(CCN(C3)C)C(=C2)C4=CC=C(C=C4)S(=O)(=O)N(C)C)NC1=O)O

Origin of Product

United States

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